molecular formula C19H18N4O8 B138428 Bispyribac CAS No. 125401-75-4

Bispyribac

Cat. No. B138428
CAS RN: 125401-75-4
M. Wt: 430.4 g/mol
InChI Key: RYVIXQCRCQLFCM-UHFFFAOYSA-N
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Description

Bispyribac-sodium is a post-emergence herbicide used in aquatic situations, turf, and sports grounds among other situations . It is a systemic herbicide, meaning it moves throughout the plant tissue . It belongs to the class of pyrimidinyl carboxy herbicides utilized for the post-emergence control of cyperaceous and dicotyledonous grasses and broad-leaf weeds .


Synthesis Analysis

An analytical method employing HPLC with a diode array detector was developed to determine bispyribac-sodium residues in rice . The liquid–liquid partition and anion exchange solid phase procedures that were developed provide effective extraction and cleanup methods for analysis feasibility .


Molecular Structure Analysis

Bispyribac-sodium has a molecular formula of C19H17N4NaO8 and a molecular weight of 429.36 g/mol . It is a faintly acidic compound, with a pKa of 3.05, and two forms of different molecular weight (452 and 430 g mol −1) .


Chemical Reactions Analysis

Bispyribac-sodium residues in rice were further confirmed by LC–MS . The dissipation and residues of bispyribac-sodium in rice cropping system were studied .


Physical And Chemical Properties Analysis

Bispyribac-sodium is highly soluble in water, non-volatile, and is not expected to be persistent in soil systems but may be, depending on conditions in water . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .

Scientific Research Applications

Sustainable Rice Management

Bispyribac-Sodium (BPS) is used in sustainable rice management. It has been found that alternative agricultural practices can affect the behavior of this herbicide . A study showed that the use of “alperujo” compost (AC) from olive mill waste in combination with different irrigation and tillage methods can increase the adsorption of BPS, thereby decreasing its leaching capacity . This suggests that BPS can be effectively used in sustainable rice production strategies .

Herbicide Behavior under Different Agricultural Practices

The behavior of BPS under different agricultural practices has been studied. It was found that the persistence of BPS was up to 1.85 times greater with sprinklers than in flooding conditions . This could explain the high values of BPS effectiveness found with sprinklers . This information is crucial for understanding how to best use BPS in different agricultural contexts.

Alleviating Phytotoxicity in Rice

Bispyribac-Sodium (BS) can have phytotoxic effects on rice. However, a study found that pretreatment with Hydrogen-Rich Water (HRW) can alleviate these effects . The HRW supplement was found to increase the activity of antioxidative enzymes, which assist in the effective removal of reactive oxygen species . This suggests that HRW pretreatment can be a promising strategy to improve the ability of rice to tolerate BS .

Enhancing Herbicide Degradation

HRW pretreatment has also been found to hasten the rate at which BS is degraded in rice . This means that HRW can be used to mitigate the potential negative impacts of BS on rice plants .

Efficacy on Early Watergrass

Bispyribac-Sodium has been found to be effective in controlling early watergrass . Increased efficacy was observed when bispyribac-sodium was mixed with azimsulfuron . This suggests that bispyribac-sodium can be used in combination with other herbicides for more effective weed control.

Effect of Adjuvant and Urea Ammonium Nitrate on Bispyribac Efficacy

The efficacy of bispyribac can be affected by the presence of adjuvants and urea ammonium nitrate . Understanding these interactions can help in optimizing the use of bispyribac in different agricultural settings.

Mechanism of Action

Target of Action

Bispyribac primarily targets the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase . AHAS is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway and is crucial for plant growth .

Mode of Action

Bispyribac is a systemic herbicide, meaning it moves throughout the plant tissue . It works by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth .

Biochemical Pathways

The primary biochemical pathway affected by Bispyribac is the branched-chain amino acid (BCAA) biosynthesis pathway . By inhibiting AHAS, Bispyribac disrupts the production of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth .

Pharmacokinetics

Bispyribac-sodium, the sodium salt form of Bispyribac, is highly soluble in water and non-volatile . The compound’s solubility and non-volatility suggest it has good bioavailability in the target organisms .

Result of Action

The primary result of Bispyribac’s action is the cessation of plant growth . Affected plants stop growing soon after treatment and may become reddish at the tips . Over time, this leads to the death of the weed, thereby achieving the desired herbicidal effect .

Action Environment

Bispyribac-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its effectiveness can be influenced by environmental factors such as the presence of water (due to its high solubility) and the specific characteristics of the soil . It is used in various environments, including aquatic situations, turf, and sports grounds, among others .

Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is recommended to wear proper personal protective equipment and follow label instructions while handling .

properties

IUPAC Name

2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVIXQCRCQLFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043977
Record name Bispyribac
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Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/
Record name Bispyribac
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Product Name

Bispyribac

Color/Form

White powder

CAS RN

125401-75-4
Record name Bispyribac
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Record name Bispyribac [ISO:BSI]
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Record name Bispyribac
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Record name Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]
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Record name BISPYRIBAC
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Record name Bispyribac
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

148-150 °C
Record name Bispyribac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of bispyribac-sodium?

A1: Bispyribac-sodium inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), in susceptible plants. [, , , , , , , , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , , , , ]

Q2: What are the downstream effects of bispyribac-sodium's inhibition of the ALS enzyme?

A2: Blocking ALS enzyme activity disrupts BCAA synthesis, leading to the cessation of cell division and ultimately plant death. [, , , , , , ]

Q3: What is the molecular formula and weight of bispyribac-sodium?

A3: The molecular formula of bispyribac-sodium is C22H18N4Na2O10. Its molecular weight is 544.4 g/mol. [, ]

Q4: Is there any spectroscopic data available for bispyribac-sodium?

A4: While specific spectroscopic data wasn't detailed in the provided research, analytical techniques like HPLC are commonly used to detect and quantify bispyribac-sodium residues. [, , ]

Q5: How stable is bispyribac-sodium under various environmental conditions?

A5: Research suggests bispyribac-sodium degrades relatively quickly in soil, with degradation rates influenced by factors like soil type, pH, and microbial activity. [, , , ]

Q6: What is the impact of humus and brine on the hydrolysis of bispyribac-sodium?

A6: Studies show that humus can promote the hydrolysis of bispyribac-sodium, while brine tends to inhibit it. [] This highlights the importance of understanding environmental factors when using this herbicide.

Q7: How does the structure of bispyribac-sodium derivatives affect their herbicidal activity?

A7: Research indicates that modifying the structure of bispyribac-sodium, particularly by introducing photosensitive groups like nitro groups, can influence its herbicidal activity. [] These modifications can affect the compound's binding affinity to the ALS enzyme and its decomposition rate.

Q8: Are there structural modifications that improve the selectivity of bispyribac-sodium derivatives?

A8: Research comparing bispyribac-sodium with pyribenzoxim, another ALS-inhibiting herbicide, suggests that structural differences contribute to pyribenzoxim's significantly higher selectivity for rice over barnyardgrass. [] This highlights the potential for targeted structural modifications to enhance selectivity.

Q9: How do different formulations of bispyribac-sodium impact its efficacy?

A9: Studies show that using appropriate adjuvants, such as methylated seed oil, nonionic surfactants, or crop oil concentrates, can improve the foliar absorption and efficacy of bispyribac-sodium. [, , , ]

Q10: How is bispyribac-sodium absorbed and translocated in plants?

A11: Bispyribac-sodium is primarily absorbed through foliage and roots. [, ] Adjuvants and UAN can significantly affect its absorption and subsequent translocation within the plant. [, ]

Q11: Are there reported cases of weed resistance to bispyribac-sodium?

A12: Yes, studies have confirmed resistance to bispyribac-sodium in several weed species, including barnyardgrass and smallflower umbrella sedge. [, ]

Q12: What are the potential mechanisms of resistance to bispyribac-sodium?

A13: Resistance mechanisms can involve target-site mutations in the ALS enzyme, reducing its sensitivity to bispyribac-sodium. [, ] Additionally, enhanced herbicide metabolism, possibly through cytochrome P450s, has been proposed as a resistance mechanism in some weed biotypes. [, ]

Q13: What are the known toxicological effects of bispyribac-sodium on non-target organisms?

A14: Studies on catfish (Clarias gariepinus) exposed to bispyribac-sodium showed negative impacts on liver function and histopathology. [] This highlights the importance of understanding the potential ecological risks associated with bispyribac-sodium use.

Q14: What is the environmental fate of bispyribac-sodium?

A15: Bispyribac-sodium degrades in the environment, influenced by factors such as pH, temperature, and microbial activity. [, ] Studies have investigated its photodegradation and the impact of factors like fertilizers. [, ]

Q15: Are there alternative weed control methods or herbicides that can be used in place of bispyribac-sodium?

A16: Research exploring integrated weed management strategies in rice production often compares bispyribac-sodium with other herbicides like pendimethalin, pyrazosulfuron-ethyl, azimsulfuron, pretilachlor, bensulfuron-methyl, cyhalofop-butyl, fenoxaprop-P-ethyl, and others. [, , , , , , , , , , , , ] The choice of herbicide or weed management approach depends on various factors, including the target weed spectrum, crop tolerance, and cost-effectiveness.

Q16: What are some valuable research tools and resources for studying bispyribac-sodium and similar herbicides?

A17: Researchers utilize tools such as HPLC for residue analysis, [, , ] growth chamber experiments for controlled environment studies, [] and radiolabeled herbicide (e.g., 14C-bispyribac-sodium) to investigate absorption and translocation patterns. [, ]

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